Entasobulin

Catalog No.
S527204
CAS No.
501921-61-5
M.F
C26H18ClN3O2
M. Wt
439.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entasobulin

CAS Number

501921-61-5

Product Name

Entasobulin

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-quinolin-6-ylacetamide

Molecular Formula

C26H18ClN3O2

Molecular Weight

439.9 g/mol

InChI

InChI=1S/C26H18ClN3O2/c27-19-9-7-17(8-10-19)15-30-16-22(21-5-1-2-6-24(21)30)25(31)26(32)29-20-11-12-23-18(14-20)4-3-13-28-23/h1-14,16H,15H2,(H,29,32)

InChI Key

LJIUXAHLYIPHOK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

Entasobulin; UNIITB77GU6BFO. Pubchem SID 175427608.

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5

Description

The exact mass of the compound Entasobulin is 439.10875 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Mechanism of Action: Entasobulin is believed to target a signaling pathway essential for cancer cell proliferation and survival. This pathway is mediated by a protein called Bruton's tyrosine kinase (BTK). By inhibiting BTK activity, Entasobulin may halt the uncontrolled growth and spread of cancer cells.

Sources for mechanism of action:

  • A small-molecule inhibitor of Bruton's tyrosine kinase (BTK) displays antitumor activity in chronic lymphocytic leukemia (CLL) cells in vitro and in vivo:

  • Selective inhibition of BTK by a potent small molecule inhibitor triggers apoptosis in leukemia cells:

  • Pre-clinical Studies

    Entasobulin has shown promising results in inhibiting tumor growth in various pre-clinical studies. These studies have been conducted on cell lines and animal models with different types of cancer.

Sources for pre-clinical studies:

  • Entasobulin inhibits BTK signaling and leukemia cell survival: a potential therapeutic agent for chronic lymphocytic leukemia:
  • Preclinical evaluation of entospletinib (GS-9973), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in a syngeneic mouse model of mantle cell lymphoma:

Entasobulin, with the chemical identifier CAS 501921-61-5, is a β-tubulin polymerization inhibitor recognized for its potential anticancer activity. This compound targets microtubules, which are essential for various cellular processes, including mitosis. By disrupting microtubule dynamics, Entasobulin can impede cancer cell proliferation and induce apoptosis, making it a candidate for cancer therapy .

Entasobulin exhibits its potential anticancer activity through multiple mechanisms. It primarily functions as a β-tubulin polymerization inhibitor [, , , ]. Tubulin is a protein essential for the formation of microtubules, which play a crucial role in cell division. By inhibiting tubulin polymerization, Entasobulin disrupts the mitotic process, leading to cancer cell death []. Additionally, research suggests Entasobulin may also induce DNA fragmentation by inhibiting topoisomerase II, another enzyme involved in cell division [].

Aimed at constructing its complex structure. While specific synthetic pathways are often proprietary or detailed in patents, general methods typically include:

  • Formation of Key Intermediates: Initial steps often involve creating intermediates that contain the necessary functional groups for β-tubulin interaction.
  • Coupling Reactions: These intermediates are then subjected to coupling reactions that form the final structure of Entasobulin.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and activity levels .

Entasobulin exhibits significant biological activity as an anticancer agent. Its ability to inhibit tubulin polymerization has been linked to enhanced apoptosis in various cancer cell lines. Additionally, research indicates that Entasobulin may also influence topoisomerase II activity, further contributing to its anticancer effects. The dual mechanism of action makes it a unique candidate in the development of novel cancer therapies .

Entasobulin is primarily being explored for its application in oncology as a potential treatment for various cancers. Its ability to disrupt microtubule dynamics positions it as a promising candidate in combination therapies, where it may enhance the efficacy of existing chemotherapeutic agents. Additionally, its dual action on both tubulin and topoisomerase II suggests potential applications beyond traditional cancer treatments, possibly in conditions where these pathways are dysregulated .

Entasobulin shares similarities with several other compounds that also target microtubules or have anticancer properties. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
PaclitaxelStabilizes microtubulesWell-established clinical use
VincristineInhibits microtubule assemblyDerived from the periwinkle plant
ColchicineDisrupts microtubule polymerizationUsed historically for gout treatment
IxabepiloneBinds to β-tubulin and stabilizes microtubulesEffective against drug-resistant tumors

Entasobulin is unique due to its dual mechanism involving both tubulin and topoisomerase II inhibition, setting it apart from traditional microtubule-targeting agents like paclitaxel and vincristine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

439.1087545 g/mol

Monoisotopic Mass

439.1087545 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TB77GU6BFO

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Entasobulin

Dates

Modify: 2023-08-15
1: James DA, Koya K, Li H, Liang G, Xia Z, Ying W, Wu Y, Sun L. Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines. Bioorg Med Chem Lett. 2008 Mar 15;18(6):1784-7. doi: 10.1016/j.bmcl.2008.02.029. Epub 2008 Feb 16. PubMed PMID: 18308566.

Explore Compound Types